Tetrakis(methoxyethoxyethoxy)silane, CAS 24685-89-0, is a functionalized tetraalkoxysilane used as a precursor for silica (SiO₂) in specialized sol-gel processes.[1][2] Unlike commodity silanes such as tetraethyl orthosilicate (TEOS), its molecular structure features four long, flexible oligo(ethylene glycol) chains.[3] These chains impart distinct physical properties, including a significantly higher boiling point (~462 °C) and lower volatility compared to TEOS (BP 168 °C), which are critical for high-temperature applications and reducing volatile organic compound (VOC) emissions during processing.[3] This structure fundamentally alters its reactivity and processing behavior, making it a strategic choice for applications requiring controlled material properties.
Aqueous sol-gel processing
Supports water-compatible, additive-free gelation at moderate pH without organic co-solvents
Extended handling and storage window
Reported slow hydrolysis tier enables ambient handling protocols with reduced premature gelation risk
High-temperature cure compatibility
Near-zero ambient vapor pressure and high boiling point suit high-temperature coating and ceramic precursor workflows
Direct substitution of Tetrakis(methoxyethoxyethoxy)silane with common silica precursors like Tetraethyl Orthosilicate (TEOS) or Tetramethyl Orthosilicate (TMOS) will lead to process failure and inferior material properties in specific applications. The bulky oligoether side chains of the title compound act as built-in molecular templates, enabling the synthesis of mesoporous silica without the need for additional surfactant structure-directing agents—a functionality TEOS and TMOS lack.[1][3] Furthermore, the hydrophilic nature of its alkoxy groups confers enhanced water solubility and compatibility with polar organic systems, allowing for processing under conditions where TEOS would cause phase separation or require co-solvents.[4][5] In high-temperature coating and binder applications, the near-zero vapor pressure of this compound ensures high material retention and solid yield, whereas the high volatility of TEOS (BP 168 °C) and TMOS (BP 121 °C) leads to significant evaporative loss and lower process efficiency.[3]
Tetrakis(methoxyethoxyethoxy)silane exhibits a significantly higher atmospheric boiling point (~462 °C) compared to standard silica precursors such as TEOS (168 °C) and TMOS (121 °C).[3] This near-zero volatility at typical processing temperatures prevents evaporative material loss during thermal curing steps.
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | ~462 °C |
| Comparator Or Baseline | TEOS: 168 °C; TMOS: 121 °C |
| Quantified Difference | 294 °C higher than TEOS |
| Conditions | Atmospheric pressure |
This ensures higher solid yield, improved process efficiency, and reduced emission of volatile organic compounds (VOCs), making it a superior choice for formulating refractory binders and high-temperature protective coatings.
The 12-atom triethylene oxide alkoxy arms of Tetrakis(methoxyethoxyethoxy)silane function as built-in molecular templates (porogens) during sol-gel polycondensation.[3] In contrast, TEOS possesses short 3-atom ethoxy arms. The longer, flexible substituents of the target compound are known to template larger mesopores upon removal, a principle well-established for tetraalkoxysilanes.[3] This allows for the direct synthesis of mesoporous silica without requiring the addition of separate surfactant templates like CTAB or Pluronic P123, which are necessary when using TEOS or TMOS.[1]
| Evidence Dimension | Alkoxy Arm Length (Porogen Size) |
| Target Compound Data | 12 atoms (triethylene oxide) |
| Comparator Or Baseline | TEOS: 3 atoms (ethyl) |
| Quantified Difference | 4x longer alkoxy chain |
| Conditions | Sol-gel polycondensation for mesoporous material synthesis |
This simplifies manufacturing workflows for mesoporous materials by eliminating the need for, and subsequent removal of, costly surfactant templates, reducing both process steps and chemical waste.
The poly(ethylene oxide) (PEO)-like structure of the alkoxy chains in Tetrakis(methoxyethoxyethoxy)silane enables it to function as a crosslinker in solid polymer electrolytes (SPEs), providing both mechanical stability via the silica network and pathways for lithium-ion transport.[6] PEO-based SPEs are a major focus for solid-state batteries, achieving room temperature ionic conductivities on the order of 10⁻⁴ to 10⁻⁵ S/cm.[7][8] Standard precursors like TEOS do not possess ion-coordinating ether groups and therefore cannot contribute to ionic conductivity, serving only as inert structural fillers.
| Evidence Dimension | Room Temperature Ionic Conductivity (in resulting SPE) |
| Target Compound Data | Enables SPEs with conductivity in the range of ~1.9 x 10⁻⁴ S/cm to 5 x 10⁻⁵ S/cm |
| Comparator Or Baseline | TEOS-based silica: Acts as an inert filler with no intrinsic contribution to ionic conductivity. |
| Quantified Difference | Provides essential ion-conducting functionality absent in TEOS. |
| Conditions | As a component in a solid polymer electrolyte for lithium-ion batteries. |
This compound is a key enabling material for single-step synthesis of hybrid organic-inorganic solid electrolytes, directly addressing the need for safe, mechanically stable, and ionically conductive materials for next-generation batteries.
Due to its extremely low volatility compared to TEOS, this precursor is the right choice for formulating coatings and binders that are cured at elevated temperatures.[3] Its use ensures that the silica precursor remains in the film, maximizing the solid yield and minimizing the release of VOCs, which is critical for meeting environmental regulations and achieving desired coating thickness and density.
This compound enables a simplified, surfactant-free manufacturing process for mesoporous silica materials. The intrinsic templating effect of its long alkoxy chains allows for the creation of porous networks directly from the precursor, avoiding the cost and complexity of adding and removing traditional templating agents required when using TEOS or TMOS.[3]
As a crosslinking precursor, it is uniquely suited for creating mechanically stable solid polymer electrolytes. The resulting silica network provides structural integrity while the integrated oligoether chains facilitate lithium-ion conduction, a dual functionality not offered by simple silanes like TEOS.[6] This makes it a critical component for advancing all-solid-state battery technology.
Irritant